molecular formula C21H22ClN5O B6492203 1-(2-chlorophenyl)-4-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine CAS No. 1326920-20-0

1-(2-chlorophenyl)-4-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine

Cat. No.: B6492203
CAS No.: 1326920-20-0
M. Wt: 395.9 g/mol
InChI Key: IUGCBXVVBRENIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperazine core substituted with a 2-chlorophenyl group at position 1 and a 1,2,3-triazole ring at position 4 via a carbonyl linker. The triazole is further substituted with a 4-ethylphenyl group. Its design aligns with trends in hybrid heterocyclic systems, leveraging piperazine’s flexibility and triazole’s metabolic stability .

Properties

IUPAC Name

[4-(2-chlorophenyl)piperazin-1-yl]-[1-(4-ethylphenyl)triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN5O/c1-2-16-7-9-17(10-8-16)27-15-19(23-24-27)21(28)26-13-11-25(12-14-26)20-6-4-3-5-18(20)22/h3-10,15H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUGCBXVVBRENIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazine-Triazole Hybrids

Key Compounds :
  • Compound 11h (): 1-(N1-Benzyl-2-methyl-4-nitro-1H-imidazole-5-yl)-4-((N1-(2-ethylphenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazine.

    • Substituents: 2-ethylphenyl on triazole, benzyl-nitroimidazole on piperazine.
    • Physical Properties: Melting point 194–196°C, brown crystals.
    • Relevance: Shares the ethylphenyl substituent but differs in the piperazine-linked nitroimidazole moiety, which may enhance cytotoxicity .
  • BAK 05-26 (10a) (): 1-(2,3-Dichlorophenyl)-4-(4-(4-(naphthalen-2-yl)-1H-1,2,3-triazol-1-yl)butyl)piperazine. Substituents: Naphthalen-2-yl on triazole, 2,3-dichlorophenyl on piperazine. Yield: 88%.
Structural Insights :
  • Piperazine Substituents : The 2-chlorophenyl group may enhance lipophilicity compared to dichlorophenyl or methoxyphenyl analogs (), influencing membrane permeability .

Piperazine Derivatives with Halogenated Aryl Groups

Key Compounds :
  • Compound 19 (): 1-(4-((2,3-Dihydro-1H-inden-5-yloxy)methyl)phenethyl)-4-(2-chlorophenyl)piperazine.

    • Substituents: 2-chlorophenyl on piperazine, dihydroindenyl-phenethyl linker.
    • Physical Properties: Melting point 91.4–92.1°C, 43% yield.
    • Relevance: Direct structural analog with a 2-chlorophenyl group but lacks the triazole-carbonyl linkage, highlighting the importance of the triazole moiety in target engagement .
  • Compound 56 (): 22-(2-(4-(4-(2-Chlorophenyl)-piperazin-1-yl)-methyl)-1H-1,2,3-triazol-1-yl)-22-deoxy pleuromutilin.

    • Substituents: 2-chlorophenyl on piperazine, triazole-linked pleuromutilin.
    • Yield: 36%.
    • Relevance: Demonstrates antibacterial efficacy (anti-MRSA), suggesting that triazole-piperazine hybrids can enhance antimicrobial activity despite synthetic challenges .
Antimicrobial Activity :
  • highlights azole-containing piperazines with MIC values of 3.1–25 µg/mL against bacterial/fungal strains. The target compound’s triazole and ethylphenyl groups may similarly contribute to antimicrobial potency, though direct data are lacking .
  • Compound 8 (): (2E)-1-[3-(2-Chlorophenyl)prop-2-enyl]-4-(2-methoxyphenyl)-piperazine showed strong antibacterial activity, suggesting that chloroaryl-piperazine hybrids are pharmacologically relevant .
Cytotoxicity :
  • reports 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives with significant growth inhibition (e.g., 5a against liver cancer cells). The target compound’s ethylphenyl group may modulate similar cytotoxic pathways .

Data Tables

Table 1: Structural and Physical Comparison

Compound Piperazine Substituent Triazole Substituent Melting Point (°C) Yield (%) Key Applications
Target Compound 2-Chlorophenyl 4-Ethylphenyl N/A N/A Hypothetical receptor modulation
11h () Benzyl-nitroimidazole 2-Ethylphenyl 194–196 N/A Cytotoxicity studies
BAK 05-26 () 2,3-Dichlorophenyl Naphthalen-2-yl N/A 88 Dopamine D3 ligands
Compound 19 () 2-Chlorophenyl None (phenethyl linker) 91.4–92.1 43 Structural analog
Compound 56 () 2-Chlorophenyl Pleuromutilin derivative N/A 36 Anti-MRSA agents

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.